molecular formula C20H18N4O B14553617 (E)-1-[(2-Methoxyphenyl)(2-phenylhydrazinylidene)methyl]-2-phenyldiazene CAS No. 62164-45-8

(E)-1-[(2-Methoxyphenyl)(2-phenylhydrazinylidene)methyl]-2-phenyldiazene

Cat. No.: B14553617
CAS No.: 62164-45-8
M. Wt: 330.4 g/mol
InChI Key: QQUZIMUGJXAUHW-UHFFFAOYSA-N
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Description

(E)-1-[(2-Methoxyphenyl)(2-phenylhydrazinylidene)methyl]-2-phenyldiazene is an organic compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a diazene group, which is a functional group consisting of two nitrogen atoms connected by a double bond, and a hydrazone moiety, which is a functional group containing a nitrogen-nitrogen double bond adjacent to a carbon-nitrogen double bond.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-[(2-Methoxyphenyl)(2-phenylhydrazinylidene)methyl]-2-phenyldiazene typically involves the condensation of 2-methoxybenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then subjected to a diazotization reaction with aniline to yield the final product. The reaction conditions often include the use of acidic catalysts and controlled temperatures to ensure the formation of the desired (E)-isomer.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-1-[(2-Methoxyphenyl)(2-phenylhydrazinylidene)methyl]-2-phenyldiazene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the diazene group into amines or other reduced forms.

    Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines.

Scientific Research Applications

(E)-1-[(2-Methoxyphenyl)(2-phenylhydrazinylidene)methyl]-2-phenyldiazene has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-1-[(2-Methoxyphenyl)(2-phenylhydrazinylidene)methyl]-2-phenyldiazene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • **(E)-1-[(2-Methoxyphenyl)(2-phenylhydrazinylidene)methyl]-2-phenyldiazene
  • **this compound
  • **this compound

Uniqueness

The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction with biological targets.

Properties

CAS No.

62164-45-8

Molecular Formula

C20H18N4O

Molecular Weight

330.4 g/mol

IUPAC Name

N'-anilino-2-methoxy-N-phenyliminobenzenecarboximidamide

InChI

InChI=1S/C20H18N4O/c1-25-19-15-9-8-14-18(19)20(23-21-16-10-4-2-5-11-16)24-22-17-12-6-3-7-13-17/h2-15,21H,1H3

InChI Key

QQUZIMUGJXAUHW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=NNC2=CC=CC=C2)N=NC3=CC=CC=C3

Origin of Product

United States

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